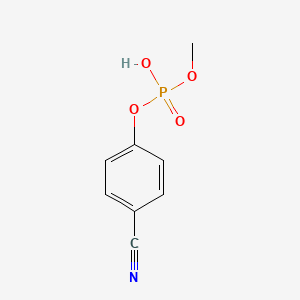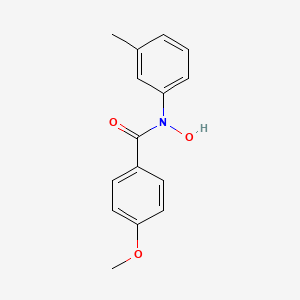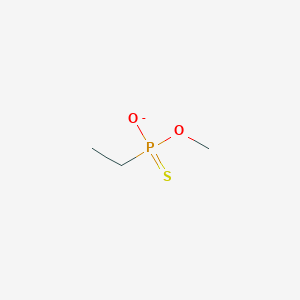
Benzamide, p-butoxy-N-(3-morpholinopropyl)thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- is a chemical compound with the molecular formula C18H28N2O2S and a molecular weight of 336.54 g/mol . It is a derivative of benzamide, characterized by the presence of a butoxy group at the para position and a morpholinopropylthio group attached to the nitrogen atom of the benzamide structure .
Preparation Methods
The synthesis of Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- typically involves the reaction of p-butoxybenzoyl chloride with N-(3-morpholinopropyl)thiourea under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- can be compared with other benzamide derivatives, such as:
Benzamide: The simplest form, lacking the butoxy and morpholinopropylthio groups.
p-Butoxybenzamide: Contains the butoxy group but lacks the morpholinopropylthio group.
N-(3-Morpholinopropyl)thiobenzamide: Contains the morpholinopropylthio group but lacks the butoxy group.
The uniqueness of Benzamide, p-butoxy-N-(3-morpholinopropyl)thio- lies in its combined structural features, which may confer distinct chemical and biological properties .
Properties
CAS No. |
32412-30-9 |
|---|---|
Molecular Formula |
C18H28N2O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-butoxy-N-(3-morpholin-4-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2O2S/c1-2-3-13-22-17-7-5-16(6-8-17)18(23)19-9-4-10-20-11-14-21-15-12-20/h5-8H,2-4,9-15H2,1H3,(H,19,23) |
InChI Key |
PLGJWEMVAYXVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















